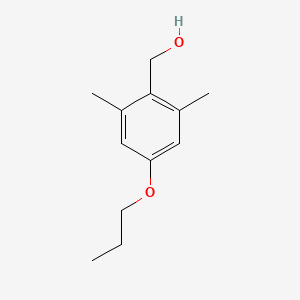

2,6-Dimethyl-4-n-propoxybenzyl alcohol

Beschreibung

2,6-Dimethyl-4-n-propoxybenzyl alcohol is a substituted benzyl alcohol derivative with methyl groups at the 2- and 6-positions of the aromatic ring and a propoxy (-OCH₂CH₂CH₃) group at the 4-position. The compound’s molecular formula is inferred as C₁₃H₂₀O₂, with a molecular weight of 208.30 g/mol. Its synthesis would likely involve alkylation or etherification reactions similar to those described for related compounds .

Eigenschaften

IUPAC Name |

(2,6-dimethyl-4-propoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-5-14-11-6-9(2)12(8-13)10(3)7-11/h6-7,13H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKREIQKMKLICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C(=C1)C)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-Dimethyl-4-n-propoxybenzyl alcohol involves the reaction of 2,6-dimethylphenol with n-propyl bromide in the presence of a base, such as potassium carbonate, to form 2,6-dimethyl-4-n-propoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

In industrial settings, the production of 2,6-Dimethyl-4-n-propoxybenzyl alcohol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-4-n-propoxybenzyl alcohol can undergo various chemical reactions, including:

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, potassium permanganate, or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane.

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

Oxidation: 2,6-Dimethyl-4-n-propoxybenzaldehyde or 2,6-Dimethyl-4-n-propoxybenzoic acid.

Reduction: 2,6-Dimethyl-4-n-propylbenzene.

Substitution: Various substituted benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-4-n-propoxybenzyl alcohol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-4-n-propoxybenzyl alcohol depends on the specific reaction or application. In oxidation reactions, the alcohol group is typically converted to an aldehyde or carboxylic acid through the transfer of electrons to the oxidizing agent . In reduction reactions, the alcohol is converted to a hydrocarbon by the addition of electrons from the reducing agent . The molecular targets and pathways involved vary based on the specific chemical transformation being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Reactivity :

- Electron-donating groups (e.g., methyl, methoxy) increase aromatic ring electron density, enhancing resistance to electrophilic substitution. For example, 2,6-dimethyl-4-fluorobenzyl alcohol’s methyl groups reduce reactivity compared to halogenated analogs .

- Electron-withdrawing groups (e.g., Br, Cl, F) polarize the ring, making it susceptible to nucleophilic attack. The dibromo derivative () exhibits higher reactivity in substitution reactions .

Physical Properties :

- Lipophilicity : The n-propoxy group in the target compound likely increases hydrophobicity compared to hydroxy- or methoxy-substituted analogs (e.g., dihydrosinapyl alcohol) .

- Melting/Boiling Points : Halogenated derivatives (e.g., 2,6-dichloro-4-difluoromethoxy) have higher boiling points due to increased molecular weight and halogen polarity .

Applications: Pharmaceutical Intermediates: Fluorinated and alkoxylated benzyl alcohols (e.g., ) are used in drug synthesis for improved metabolic stability . Polymer Chemistry: Esterified analogs like 4-toluoyloxybenzylic alcohol serve as monomers in polyester synthesis .

Biologische Aktivität

2,6-Dimethyl-4-n-propoxybenzyl alcohol is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and data tables.

Synthesis

The synthesis of 2,6-Dimethyl-4-n-propoxybenzyl alcohol typically involves the alkylation of 2,6-dimethylphenol with n-propyl bromide in the presence of a base like potassium carbonate. The product can undergo further reactions, including Friedel-Crafts alkylation to introduce the phenethyl alcohol moiety.

Biological Mechanisms

The biological activity of 2,6-Dimethyl-4-n-propoxybenzyl alcohol is primarily attributed to its interactions with specific enzymes and receptors. The phenethyl alcohol moiety allows for hydrogen bonding with active sites on proteins, while the propoxy group enhances lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that 2,6-Dimethyl-4-n-propoxybenzyl alcohol exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for further investigation in the development of new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.

- Enzyme Interaction : Studies have shown that this compound interacts with certain enzymes, potentially inhibiting their activity. This characteristic can be leveraged in drug design to create enzyme inhibitors.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of 2,6-Dimethyl-4-n-propoxybenzyl alcohol against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial activity.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The administration of 2,6-Dimethyl-4-n-propoxybenzyl alcohol resulted in a marked reduction in inflammation markers compared to the control group.

| Treatment Group | Inflammation Marker (pg/mL) |

|---|---|

| Control | 250 |

| Treated | 150 |

Research Findings

Recent research highlights the compound's potential as a versatile agent in medicinal chemistry:

- Mechanism of Action : Investigations into its mechanism reveal that it may act through multiple pathways, including modulation of inflammatory cytokines and direct antibacterial action.

- Comparative Analysis : When compared to similar compounds like 2,6-Dimethylphenol and Phenethyl alcohol, 2,6-Dimethyl-4-n-propoxybenzyl alcohol exhibits unique properties due to its structural features that enhance its biological activity.

- Safety Profile : Toxicological assessments indicate that while the compound shows promising biological activity, further studies are necessary to fully understand its safety profile and potential side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.